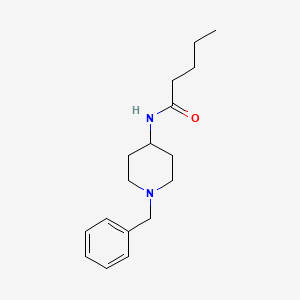![molecular formula C20H15ClN2O5S2 B4844233 5-[(2-Chlorophenoxy)methyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)furan-2-carboxamide](/img/structure/B4844233.png)
5-[(2-Chlorophenoxy)methyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)furan-2-carboxamide
Overview
Description
5-[(2-Chlorophenoxy)methyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a furan ring, a benzothiazole moiety, and a chlorophenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenoxy)methyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core. This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions. The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 2-chlorophenol reacts with a suitable alkylating agent. The benzothiazole moiety is then attached through a condensation reaction with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Catalysts and reagents are selected to minimize side reactions and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenoxy)methyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(2-Chlorophenoxy)methyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)furan-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity. The furan ring can participate in various chemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one
- 5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one
- 5-[(3-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one
Uniqueness
5-[(2-Chlorophenoxy)methyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-YL)furan-2-carboxamide stands out due to its combination of a furan ring, benzothiazole moiety, and chlorophenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S2/c1-30(25,26)13-7-8-15-18(10-13)29-20(22-15)23-19(24)17-9-6-12(28-17)11-27-16-5-3-2-4-14(16)21/h2-10H,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQRJBRYIMRRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(phenoxyacetyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4844150.png)
![1-ETHYL-N-METHYL-4-[({5-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4844160.png)
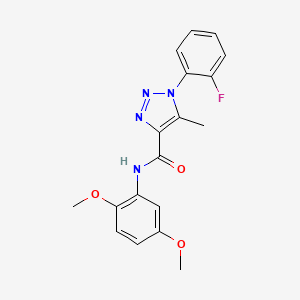
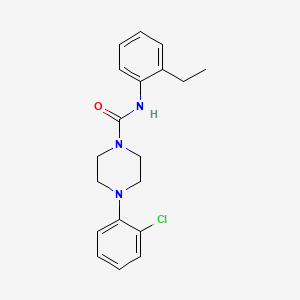
![ethyl 4-methyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4844169.png)
![N-(2,5-dimethylphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4844177.png)
![3-{[(1,2-OXAZOL-3-YL)METHYL]SULFANYL}-1,2-DIHYDROQUINOXALIN-2-ONE](/img/structure/B4844184.png)
![4-(4-methoxyphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4844192.png)
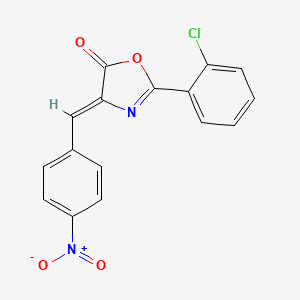
![4-BROMO-N~2~-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE](/img/structure/B4844208.png)
![(5Z)-3-(4-CHLOROPHENYL)-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B4844217.png)
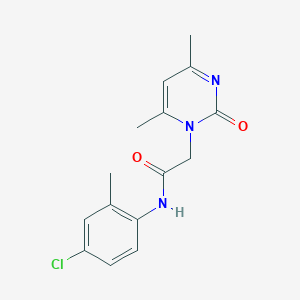
![5-isopropyl-N'-(4-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4844238.png)
